molecular formula C6H14ClNO B6265863 rac-(1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol hydrochloride, trans CAS No. 2229434-05-1

rac-(1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol hydrochloride, trans

Cat. No.: B6265863
CAS No.: 2229434-05-1
M. Wt: 151.6
InChI Key:
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Description

Rac-(1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol hydrochloride, trans is an interesting compound with various applications across several fields, including chemistry, biology, and medicine. Its structure features a cyclobutane ring with amino and hydroxyl groups attached, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol hydrochloride, trans typically involves multiple steps:

  • Formation of the cyclobutane ring: : This can be achieved via [2+2] cycloaddition reactions using appropriate alkenes.

  • Introduction of amino and hydroxyl groups: : These functional groups are often introduced through functional group interconversion techniques, such as nucleophilic substitution or oxidation-reduction reactions.

Industrial Production Methods

In industrial settings, the compound can be synthesized via a streamlined route focusing on cost-efficiency and high yield. Key steps might include:

  • Bulk production of starting materials.

  • Optimizing reaction conditions to ensure maximum yield and purity.

  • Utilizing catalysts and solvents that enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions, including:

  • Oxidation: : Can be oxidized to introduce further functional groups or alter the existing ones.

  • Reduction: : Reduction of certain groups to obtain more reduced forms of the compound.

  • Substitution: : The amino group can be substituted with other nucleophiles to generate a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : Uses reagents like KMnO4 or H2O2 under acidic or basic conditions.

  • Reduction: : Employs reagents like LiAlH4 or NaBH4.

  • Substitution: : Uses halides, sulfonates, or other suitable leaving groups along with nucleophiles.

Major Products

Reactions of rac-(1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol hydrochloride, trans typically yield derivatives that feature modifications on the amino or hydroxyl groups, leading to new and potentially bioactive compounds.

Scientific Research Applications

Chemistry

  • Synthetic Chemistry: : Used as a chiral building block for the synthesis of more complex molecules.

  • Analytical Chemistry: : Serves as a reference standard in chromatographic techniques.

Biology and Medicine

  • Pharmacology: : Investigated for its potential as a therapeutic agent due to its unique structural features.

  • Biochemistry: : Studied for its interactions with various biomolecules, which can provide insights into new biochemical pathways.

Industry

  • Material Science: : Explored for its potential use in creating new materials with unique properties.

  • Catalysis: : Acts as a catalyst or catalyst precursor in various chemical transformations.

Mechanism of Action

The mechanism by which rac-(1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol hydrochloride, trans exerts its effects often involves:

  • Molecular targets: : Interactions with specific enzymes or receptors.

  • Pathways: : Altering biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3R)-3-amino-1,3-dimethylcyclobutan-1-ol hydrochloride, trans: : Differentiates by stereochemistry.

  • (1s,3s)-3-hydroxy-1,3-dimethylcyclobutan-1-ol hydrochloride: : Differs by substituent groups.

Uniqueness

Rac-(1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol hydrochloride, trans stands out due to its specific functional groups and structural configuration, which imparts unique chemical and biological properties.

This compound truly spans a range of applications and offers exciting possibilities in research and industry. What specific aspect of it intrigues you the most?

Properties

CAS No.

2229434-05-1

Molecular Formula

C6H14ClNO

Molecular Weight

151.6

Purity

95

Origin of Product

United States

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